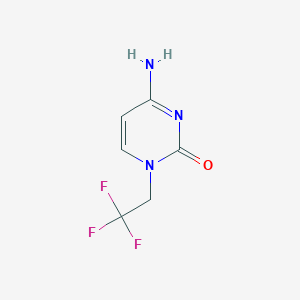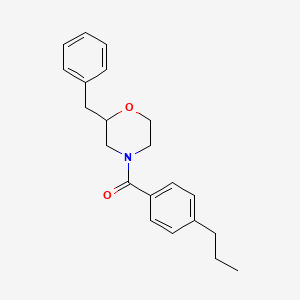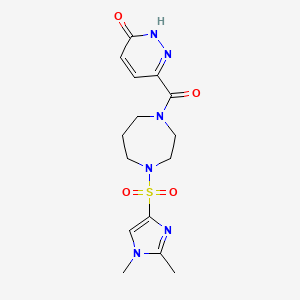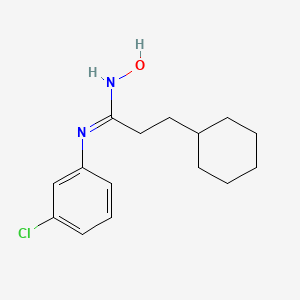![molecular formula C15H16F3N3O2 B2852122 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1240984-67-1](/img/structure/B2852122.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets several kinases involved in B-cell receptor (BCR) signaling pathways. TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
TAK-659 inhibits several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. By blocking these kinases, TAK-659 prevents downstream signaling events that are critical for the survival and proliferation of B-cell malignancies. Additionally, TAK-659 has been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways in B-cell malignancies, leading to decreased cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile in preclinical studies. TAK-659 also targets several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, making it a potent inhibitor of B-cell malignancies. However, TAK-659 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for research on TAK-659. First, clinical trials are needed to evaluate the efficacy and safety of TAK-659 in humans. Second, further preclinical studies are needed to understand the optimal dosing and administration of TAK-659. Third, TAK-659 could be combined with other targeted therapies or chemotherapy agents to improve its anti-tumor activity. Fourth, TAK-659 could be evaluated for its potential use in other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, TAK-659 could be modified to improve its pharmacokinetic properties, such as its half-life, to increase its effectiveness in vivo.
Métodos De Síntesis
TAK-659 can be synthesized through a multi-step process involving various chemical reactions. The initial step involves the preparation of 2-(trifluoromethoxy)aniline, which is then reacted with 2-bromo-1-cyclopropylethanol to form the intermediate product. The intermediate product is then further reacted with cyanogen bromide and acetic anhydride to obtain TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as CLL and NHL. In preclinical studies, TAK-659 has demonstrated potent activity against several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. TAK-659 has also been shown to induce apoptosis in CLL cells and inhibit tumor growth in mouse models of NHL.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(9-19,10-6-7-10)21-13(22)8-20-11-4-2-3-5-12(11)23-15(16,17)18/h2-5,10,20H,6-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVUBDLBXZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Thiophen-2-ylformamido)methyl]benzoic acid](/img/structure/B2852042.png)
![[4-(Chloromethyl)phenyl] 3-methylbutanoate](/img/structure/B2852044.png)

![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)
![1-(5-chloro-2-methoxyphenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2852048.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)




